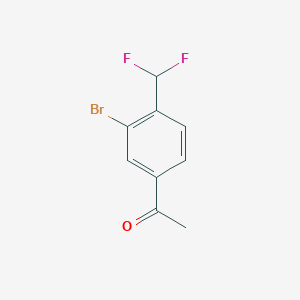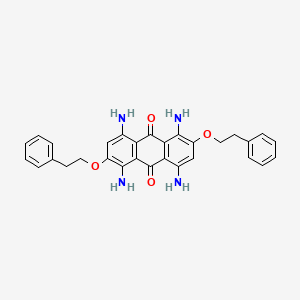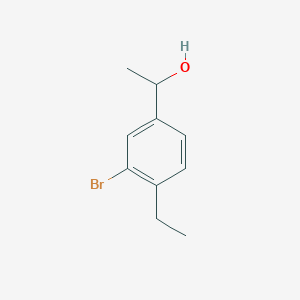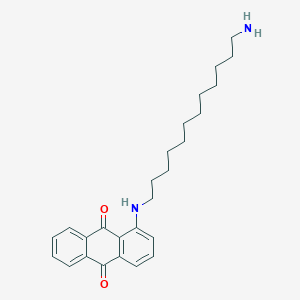
1-((12-Aminododecyl)amino)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((12-Aminododecyl)amino)anthracene-9,10-dione is a derivative of anthracene-9,10-dione, a compound known for its applications in various fields such as dye manufacturing and medicinal chemistry. This compound features an anthracene core with an amino group attached to a dodecyl chain, making it a unique structure with potential biological and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((12-Aminododecyl)amino)anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with 12-aminododecane. The process can be summarized as follows:
Starting Materials: Anthracene-9,10-dione and 12-aminododecane.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-((12-Aminododecyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthracene core to dihydroanthracene derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydroanthracene derivatives, and various substituted anthracene compounds.
Applications De Recherche Scientifique
1-((12-Aminododecyl)amino)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of dyes and pigments.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its role in drug development, particularly in targeting cancer cells.
Industry: Utilized in the production of materials with specific optical and electronic properties.
Mécanisme D'action
The mechanism of action of 1-((12-Aminododecyl)amino)anthracene-9,10-dione involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also targets specific enzymes and proteins involved in cellular metabolism, contributing to its antimicrobial and anticancer properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Amino-2-methylanthracenedione
- 1-Amino-2-carboxyanthracenedione
- 1-Amino-2-chloroanthracenedione
- 1-Amino-4-chloroanthracenedione
Comparison
1-((12-Aminododecyl)amino)anthracene-9,10-dione is unique due to its long dodecyl chain, which imparts distinct physical and chemical properties. Compared to other similar compounds, it exhibits enhanced solubility in organic solvents and increased biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
131011-91-1 |
|---|---|
Formule moléculaire |
C26H34N2O2 |
Poids moléculaire |
406.6 g/mol |
Nom IUPAC |
1-(12-aminododecylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C26H34N2O2/c27-18-11-7-5-3-1-2-4-6-8-12-19-28-23-17-13-16-22-24(23)26(30)21-15-10-9-14-20(21)25(22)29/h9-10,13-17,28H,1-8,11-12,18-19,27H2 |
Clé InChI |
RFJSZYKAAPAXQL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCCCCCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



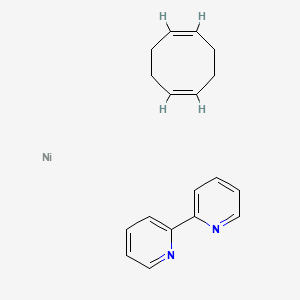

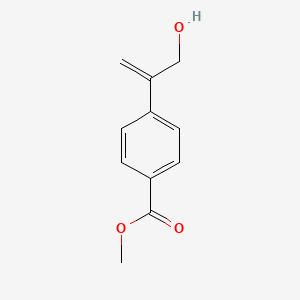
![[2,4'-Bipyridine]-5-carboxamide](/img/structure/B13128285.png)

![1,4-Diamino-2-[([1,1'-biphenyl]-4-yl)oxy]-7-chloroanthracene-9,10-dione](/img/structure/B13128289.png)

